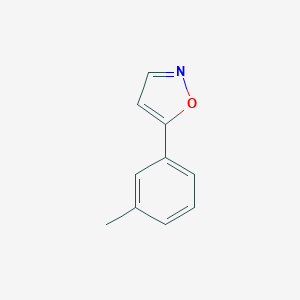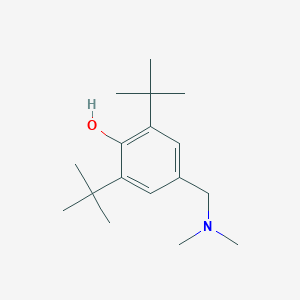
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol
概要
説明
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, also known as antioxidant 703, is a hindered phenolic compound . It is mainly used as an antioxidant in preparing rubber, synthetic resin, gasoline, and oil .
Synthesis Analysis
The synthesis of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is generally achieved through chemical synthesis . The steps include:- The condensation product then reacts with dimethylamine to produce 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can be represented by the linear formula: (CH3)2NCH2C6H2[C(CH3)3]2OH . It has a molecular weight of 263.42 .Chemical Reactions Analysis
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can undergo esterification and alkylation reactions under acidic conditions. It can also undergo oxidation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C .科学的研究の応用
Antioxidant in Lubricant Oils
“2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol” is a hindered phenolic compound that is used as an antioxidant to stabilize lubricant oils . Antioxidants are crucial in preventing the oxidation of oils, which can lead to the formation of sludge and other harmful deposits.
Polymer Stabilization
This compound is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . Polymers, being susceptible to degradation due to environmental factors such as heat and light, can benefit from the addition of stabilizing agents.
Renewable Lubricant
In the context of sustainable development, “Ethyl 703” has been used in the development of a fully renewable lubricant . The study prepared bio-based greases by employing a thickener system consisting of polyhydroxyalkanoate (P34HB) and ethyl cellulose, with castor oil serving as a base oil .
Enhancing Mechanical and Colloidal Stability
The addition of “Ethyl 703” significantly and effectively enhances the grease system’s mechanical and colloidal stability . This is particularly important in applications where the lubricant is subjected to extreme pressures and temperatures.
Wear Resistance
The wear volume of grease containing “Ethyl 703” was reduced by 39.20% compared to that of a reference P34HB grease, demonstrating its exceptional wear resistance . This property is crucial in reducing the wear and tear of mechanical parts, thereby extending their lifespan.
Biodegradable Greases
The study provides a theoretical foundation and empirical evidence for the future development of biodegradable greases as substitutes for non-degradable materials . This aligns with the global shift towards environmentally friendly solutions.
作用機序
Target of Action
The primary target of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol, also known as Ethyl 703, is the oxidative processes in various substances. This compound is a hindered phenolic compound that is primarily used as an antioxidant .
Mode of Action
Ethyl 703 acts as an antioxidant by inhibiting the oxidation process. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms. Ethyl 703, as an antioxidant, terminates these chain reactions by removing free radical intermediates and inhibiting other oxidation reactions by being oxidized itself .
Biochemical Pathways
By inhibiting these pathways, Ethyl 703 can prevent the harmful effects of oxidation on various substances .
Pharmacokinetics
Therefore, factors such as solubility, stability, and reactivity would play a significant role in its bioavailability .
Result of Action
The primary result of Ethyl 703’s action is the stabilization of substances against oxidative damage. By acting as an antioxidant, it can protect these substances from the harmful effects of free radicals and other reactive species produced during oxidation .
Action Environment
The effectiveness of Ethyl 703 can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and light exposure can all affect its stability and antioxidant activity .
Safety and Hazards
特性
IUPAC Name |
2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZVBRIIHDRYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044997 | |
| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol | |
CAS RN |
88-27-7 | |
| Record name | 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 703 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-α-dimethylamino-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINO)METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TK6VR2KYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol?
A1: 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is primarily recognized for its antioxidant properties. Research indicates its effectiveness as a multifunctional additive in polyol lube base oils. [] It exhibits excellent antioxidant performance, determined through the rotating bomb oxidation test (RBOT) following ASTM D2272 standards. [] Additionally, it demonstrates moderate anticorrosion properties and acts as an antiwear and antifriction agent in these oils. [] Furthermore, this compound is incorporated into flame-retardant cable sheath materials, enhancing their oxidation resistance and overall performance. []
Q2: What is the molecular structure of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol and how is it characterized?
A2: 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol (C17H29NO) is a hindered phenol derivative. [] Its structure comprises a phenol ring with two tert-butyl groups at the 2 and 6 positions, and a dimethylaminomethyl group at the 4 position. Characterization techniques employed include elemental analysis (CHN), UV-vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetry (TG). [] Single crystal growth and characterization have also been achieved using the vertical Bridgman method. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


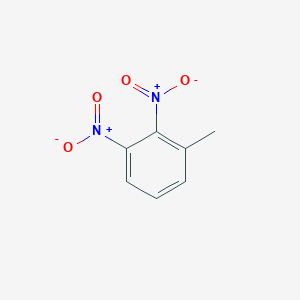
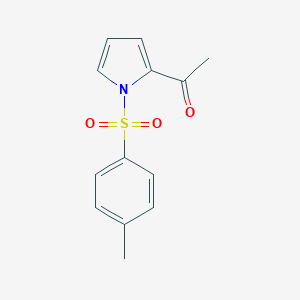
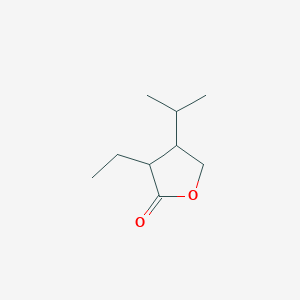

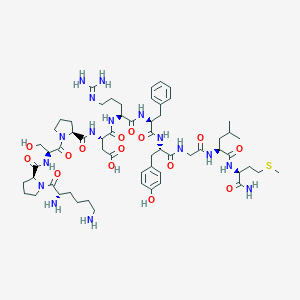
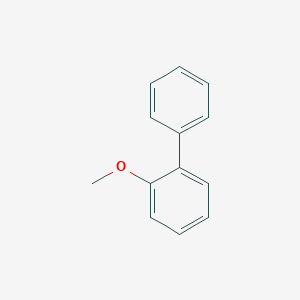
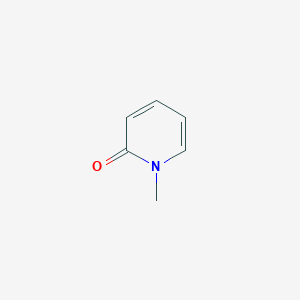
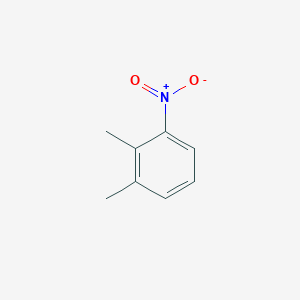
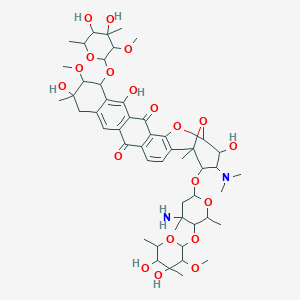
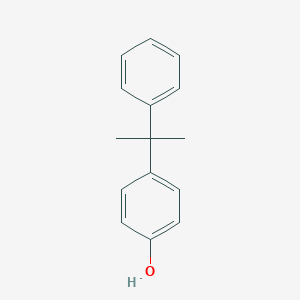
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)

